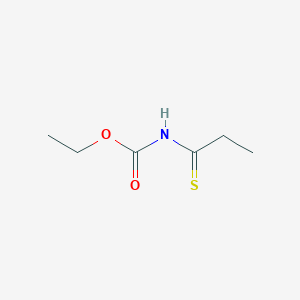

N-(Ethoxycarbonyl)thiopropionamide

Description

Significance of Thioamide and Carbamate (B1207046) Functional Groups in Organic Synthesis

The chemical character of N-(Ethoxycarbonyl)thiopropionamide is largely defined by its two key functional groups: the thioamide and the carbamate.

The thioamide group (a sulfur analog of an amide) is a versatile functional group in organic chemistry. nih.gov Thioamides are known to be more reactive than their amide counterparts and serve as important intermediates in the synthesis of various heterocyclic compounds. chemrxiv.org They are considered valuable bioisosteres of amides in peptide and protein chemistry, offering enhanced thermal and proteolytic stability. nih.govchemrxiv.org The substitution of an oxygen atom with sulfur alters the electronic and steric properties of the molecule, leading to unique reactivity and biological activity. chemrxiv.org For instance, thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides. nih.gov

The carbamate group (also known as a urethane) is another cornerstone of organic synthesis, widely recognized for its role as a protecting group for amines. researchgate.netresearchgate.net This functionality is crucial in multi-step syntheses, such as peptide synthesis, where it "tames" the high reactivity and basicity of the amine group. researchgate.net Beyond their use as protecting groups, carbamates are integral structural components in a vast array of pharmaceuticals and agrochemicals. researchgate.net The carbamate moiety can influence a molecule's biological activity, stability, and pharmacokinetic properties. researchgate.net

Overview of N-Substituted Thiopropionamides as Chemical Entities

N-substituted thiopropionamides, the class of compounds to which this compound belongs, are characterized by a thiopropionyl group attached to a nitrogen atom that bears a substituent. The nature of this N-substituent significantly influences the properties and reactivity of the molecule. In the case of this compound, the electron-withdrawing ethoxycarbonyl group attached to the nitrogen atom modulates the nucleophilicity and reactivity of the thioamide moiety.

These types of compounds are of interest as they can serve as precursors to a variety of heterocyclic systems and other complex organic molecules. The presence of both a sulfur atom and a carbonyl group in close proximity provides multiple reactive sites for further chemical transformations.

Chemical Properties of this compound

While extensive peer-reviewed data on the specific chemical properties of this compound are not widely available, information from chemical suppliers provides a foundational understanding of this compound.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2S | nih.govnih.gov |

| Molecular Weight | 161.22 g/mol | nih.govnih.gov |

| Appearance | Yellow Oil | nih.govresearchgate.net |

| Density | 1.112 g/cm³ | nih.gov |

| Refractive Index | 1.498 | nih.gov |

| Solubility | Dichloromethane, Ether | nih.govresearchgate.net |

| CAS Number | 59812-12-3 | nih.govnih.gov |

Research Findings on this compound

The primary research application identified for this compound is its use as a key intermediate in the synthesis of urea (B33335) and carbamate derivatives. nih.gov Notably, these derivatives have been investigated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV/AIDS. The ability of this compound to serve as a scaffold for building these complex inhibitors highlights its potential value in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-propanethioylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKMJBWLRLQYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394706 | |

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59812-12-3 | |

| Record name | Ethyl N-propanethioylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N Ethoxycarbonyl Thiopropionamide

Direct Synthesis Routes to N-(Ethoxycarbonyl)thiopropionamide

The formation of this compound is primarily achieved through direct synthetic approaches that leverage the reactivity of key precursors. These methods offer efficient pathways to the target molecule.

Overview of Primary Synthetic Approaches

The principal strategy for the synthesis of this compound involves the nucleophilic addition of an amine to an isothiocyanate. Specifically, the reaction between propionamide (B166681) and ethoxycarbonyl isothiocyanate would yield the desired product. This method is a common and effective way to form N-acyl thiourea (B124793) derivatives. mdpi.comnih.govresearchgate.net The reaction proceeds by the attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

Another viable approach is a "one-pot" synthesis starting from a carboxylic acid. In this method, the carboxylic acid is first converted to an acyl chloride, which then reacts with a thiocyanate salt to form an acyl isothiocyanate in situ. Subsequent addition of an amine, in this case, the amino group of a propionamide-related precursor, would lead to the formation of the N-acyl thiourea.

Role of Ethoxycarbonyl Isothiocyanate in Synthetic Precursors

Ethoxycarbonyl isothiocyanate is a crucial building block in the synthesis of this compound. sigmaaldrich.com It serves as the electrophilic partner in the key bond-forming reaction. This reagent is itself synthesized by the reaction of ethyl chloroformate with a thiocyanate salt, such as sodium or ammonium (B1175870) thiocyanate. google.com The ethoxycarbonyl group in this precursor is significant as it influences the reactivity of the isothiocyanate and is incorporated into the final product structure. Ethoxycarbonyl isothiocyanate readily reacts with primary and secondary amines to form N-ethoxycarbonyl thiourea derivatives. sigmaaldrich.comgoogle.com

The general reaction for the formation of N-acyl thioureas from an amine and an acyl isothiocyanate is depicted below:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| R-NH₂ (Amine) | R'-CO-NCS (Acyl isothiocyanate) | R'-CO-NH-C(S)-NH-R (N-acyl thiourea) |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules in a single step from three or more reactants. researchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied. A hypothetical MCR could involve the in-situ formation of ethoxycarbonyl isothiocyanate from ethyl chloroformate and a thiocyanate salt, followed by the addition of propionamide. This approach would streamline the synthetic process, avoiding the isolation of intermediates. The field of MCRs is continually expanding, providing novel pathways to diverse chemical structures. researchgate.net

Reaction Mechanisms of this compound

The chemical behavior of this compound is dictated by the functional groups present, particularly the thiopropionamide (B1302760) moiety. This section explores the key reaction mechanisms this compound is likely to undergo.

Nucleophilic Substitution Reactions Involving the Thiopropionamide Moiety

The thiocarbonyl group (C=S) in the thiopropionamide moiety is a key site for nucleophilic attack. The carbon atom of the thiocarbonyl group is electrophilic and can react with various nucleophiles. The presence of the adjacent acyl group can further enhance this electrophilicity. arkat-usa.org

A general mechanism for nucleophilic attack on an acyl thiourea is as follows:

A nucleophile attacks the electrophilic carbon of the thiocarbonyl group.

This leads to the formation of a tetrahedral intermediate.

The intermediate can then collapse, leading to either the starting materials or the substitution product, depending on the nature of the nucleophile and the leaving group.

The outcome of such reactions can lead to the formation of various heterocyclic compounds or other functionalized molecules. arkat-usa.org

Formation of Disulfide Linkages from the Thiopropionamide Functional Group

The thiol tautomer of the thiopropionamide functional group can undergo oxidation to form disulfide linkages. While the thioamide exists predominantly in the thione form, it is in equilibrium with the thiol tautomer (a thioenol). This thiol form can be oxidized under appropriate conditions to yield a disulfide.

The general process for the oxidation of thiols to disulfides involves the removal of a hydrogen atom from two thiol groups, followed by the formation of a sulfur-sulfur bond. rsc.org Various oxidizing agents can be employed for this transformation. This reactivity is a fundamental process in the chemistry of sulfur-containing compounds.

Reactivity of the Ethoxycarbonyl Group: Esterification and Amidation

The ethoxycarbonyl group, an ester functionality directly attached to the nitrogen atom of the thiopropionamide, is a key site for chemical modification. Its reactivity is centered around nucleophilic acyl substitution, allowing for the exchange of the ethoxy group with other alcohols (transesterification) or amines (amidation).

Esterification (Transesterification):

The ethoxycarbonyl group of this compound can undergo transesterification when treated with an alcohol in the presence of an acid or base catalyst. This reaction would result in the formation of a new ester and ethanol. The general mechanism involves the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol.

| Reactant | Catalyst | Product |

| This compound + R'-OH | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | N-(Alkoxycarbonyl)thiopropionamide + Ethanol |

This table illustrates the general transesterification reaction of the ethoxycarbonyl group.

Factors such as the steric hindrance of the alcohol and the reaction conditions (temperature, catalyst) would influence the rate and yield of the transesterification.

Amidation:

Similarly, the ethoxycarbonyl group can react with primary or secondary amines to form the corresponding N-substituted carbamoylthiopropionamide. This amidation reaction typically requires more forcing conditions than transesterification due to the lower nucleophilicity of amines compared to alkoxides. The reaction can be facilitated by heating or by the use of activating agents.

| Reactant | Conditions | Product |

| This compound + R'R''NH | Heat | N-(R',R''-aminocarbonyl)thiopropionamide + Ethanol |

This table outlines the general amidation reaction of the ethoxycarbonyl group.

Cyclization Reactions and Heterocycle Formation

The N-acylthioamide functionality in this compound serves as a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. The thioamide group provides a nucleophilic sulfur atom and an electrophilic carbon atom, enabling a range of cyclization strategies.

A prominent example of this reactivity is the Hantzsch thiazole (B1198619) synthesis , which involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. unimelb.edu.aunih.govnih.gov In this context, this compound could react with an α-haloketone to yield an N-ethoxycarbonyl-substituted aminothiazole derivative. The reaction proceeds through an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

| Reactants | Product |

| This compound + α-Haloketone | 2-(N-Ethoxycarbonylamino)thiazole derivative |

This table depicts the expected product from a Hantzsch-type cyclization of this compound.

Furthermore, N-acylthioamides can participate in cycloaddition reactions with various dienophiles and dipolarophiles. For instance, reactions with acetylenic compounds or α,β-unsaturated systems could lead to the formation of six-membered heterocycles like thiadiazines or other complex ring systems, depending on the reaction conditions and the nature of the reacting partner. nih.gov

Activation and Coupling Reactions in Peptide Synthesis

The thioamide moiety in this compound presents unique opportunities and challenges in the context of peptide synthesis. Thioamides are known to be isosteres of amides and their incorporation into peptides can confer interesting structural and biological properties. mdpi.com

The activation of the thiocarbonyl group is a key step for its participation in peptide bond formation. Research has shown that thioamides can be activated for coupling with amino acids or peptide fragments. One such method involves the use of silver(I) salts to promote the coupling of thioamides with carboxylic acids. unimelb.edu.aunih.gov This approach proceeds through an intermediate that can then react with an amine to form a new peptide bond.

However, the thioamide bond can be sensitive to certain reagents and conditions commonly used in peptide synthesis. For instance, the acid-lability of thioamides can be a limitation in protocols that utilize strong acids for deprotection steps. nih.gov

| Activation Method | Coupling Partner | Resulting Linkage |

| Ag(I) promotion | Amino acid/peptide carboxylic acid | Peptide bond |

This table summarizes a potential activation and coupling strategy for this compound in peptide synthesis.

The ethoxycarbonyl group on the nitrogen could also influence the reactivity and coupling efficiency, potentially acting as a protecting group that can be removed at a later stage.

Catalytic Strategies in the Synthesis and Transformation of this compound

Catalysis can play a crucial role in both the synthesis of this compound and its subsequent chemical transformations.

Synthesis:

The formation of the N-acylthioamide linkage itself can be achieved through various methods, some of which can be catalyzed. For instance, the thionation of the corresponding amide, N-(ethoxycarbonyl)propionamide, using Lawesson's reagent or other thionating agents is a common route. While often stoichiometric, catalytic versions of thionation reactions are an area of active research.

Transformations:

Catalytic methods can be employed to enhance the efficiency and selectivity of the reactions discussed in the previous sections.

Esterification and Amidation: The transesterification and amidation of the ethoxycarbonyl group can be catalyzed by acids, bases, or organometallic complexes.

Cyclization Reactions: The synthesis of heterocycles from this compound can be facilitated by various catalysts. For example, metal catalysts can promote cycloaddition reactions, and acid or base catalysts are often employed in condensation reactions like the Hantzsch synthesis.

Coupling Reactions: As mentioned, silver(I) salts can catalyze the coupling of thioamides in a peptide synthesis context. unimelb.edu.aunih.gov Other transition metal catalysts could also potentially be employed to activate the thioamide for coupling reactions.

Recent advancements have highlighted copper-catalyzed reactions for the synthesis of N-acylsulfenamides from thiols, which are structurally related to N-acylthioamides, suggesting the potential for developing novel catalytic transformations for this class of compounds. nih.govresearchgate.net

Structural Analogues and Derivatives of N Ethoxycarbonyl Thiopropionamide

N-Substituted Thiopropionamides in Chemical Research

The thiopropionamide (B1302760) scaffold is a key structural element in a number of synthetic compounds, and its N-acyl derivatives in particular have garnered attention for their biological potential. mdpi.comnih.gov The nitrogen atom of the thiopropionamide can be readily substituted, allowing for the introduction of a wide array of functional groups, which in turn influences the chemical and biological properties of the resulting molecules.

Derivatives with Varied Substituents at the Nitrogen Atom

The versatility of the thiopropionamide core allows for the synthesis of a wide range of N-substituted derivatives. For instance, N-acyl thiourea (B124793) derivatives featuring heterocyclic rings have been synthesized and investigated for their potential biological activities. mdpi.com The synthesis typically involves the reaction of an isothiocyanate with a heterocyclic amine. mdpi.com This modular approach enables the creation of a library of compounds with diverse substituents at the nitrogen atom.

Research has also explored N-acyl hydrazone derivatives, which are recognized for their straightforward synthesis and broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.com The general synthetic route to these compounds often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate, followed by reaction with a suitable amine. mdpi.com

The following table provides examples of different N-substituted thiopropionamide derivatives and their respective areas of research:

| Derivative Type | Substituent at Nitrogen | Area of Chemical Research | Reference |

| N-Acyl Thioureas | Heterocyclic amines (e.g., benzothiazole, 6-methylpyridine) | Antimicrobial and antioxidant agents | mdpi.com |

| N-Acyl Hydrazones | Substituted benzylidene groups | Tuberculostatic agents | mdpi.com |

| N-Acylsulfonamides | Aryl and alkyl sulfonamides | Enzyme inhibitors, receptor targeting | nih.gov |

| N-Acetamide Pyrazolopyrimidines | Disubstituted acetamides | TSPO ligands for molecular imaging and therapy | nih.gov |

Thiopropionamide Moieties in Macrocyclic Systems

The incorporation of thiopropionamide and related thioamide moieties into macrocyclic structures is a significant area of research, particularly in the development of novel therapeutics and complex molecular architectures. nih.govnih.gov Macrocyclic peptides, for example, are of great interest in drug discovery due to their high binding affinity and specificity. nih.gov

Thioether cyclization is a common strategy for synthesizing large macrocyclic peptide libraries. nih.gov This method often involves the reaction of a linear peptide containing thiol groups with a bis-electrophilic linker. nih.gov While not directly incorporating the thiopropionamide group, these methods highlight the importance of sulfur-containing moieties in macrocyclization. The resulting macrocycles can be screened for a variety of biological activities. nih.gov

Related Compounds Featuring the Ethoxycarbonyl Moiety in Synthetic Applications

The ethoxycarbonyl group is a versatile functional group in organic synthesis, serving as both a protecting group and an activating group in various chemical transformations. nih.gov Its electronic and steric properties can be fine-tuned to influence the reactivity of neighboring functional groups, making it a valuable tool for synthetic chemists.

Influence of Steric and Electronic Factors on Derivative Reactivity

The steric and electronic properties of the ethoxycarbonyl group significantly influence the reactivity of molecules in which it is present. nih.govnih.govfrancis-press.comrsc.org The electron-withdrawing nature of the carbonyl group can activate adjacent positions towards nucleophilic attack. nih.gov Conversely, the bulky ethyl group can introduce steric hindrance, which can be exploited to control the regioselectivity of reactions.

In the context of N-acyl-Pictet–Spengler reactions, the ethoxycarbonyl group acts as both an activating group for the cyclization and a protecting group for phenolic hydroxyls. nih.gov This dual role streamlines the synthesis of complex alkaloids. nih.gov The electronic effect of the ethoxycarbonyl group facilitates the key cyclization step, while its ability to be removed under specific conditions makes it a valuable synthetic tool.

Studies on the reactivity of 1-beta-O-acyl glucuronides have shown that the electronic and steric effects of the acyl group, which can be an ethoxycarbonyl derivative, control their degradation rates. nih.gov Electron-withdrawing groups increase reactivity, while sterically bulky groups decrease it. nih.gov This interplay of steric and electronic effects is a fundamental concept in understanding and predicting the reactivity of organic molecules. nih.govfrancis-press.comrsc.org

Advanced Spectroscopic Characterization Methodologies for N Ethoxycarbonyl Thiopropionamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-(Ethoxycarbonyl)thiopropionamide, a combination of one-dimensional and two-dimensional NMR experiments provides detailed insights into its atomic connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (propionamide) | ~1.2 | Triplet (t) |

| CH₂ (propionamide) | ~2.8 | Quartet (q) |

| NH | Variable | Singlet (s) or Broad Singlet |

| CH₃ (ethoxycarbonyl) | ~1.3 | Triplet (t) |

| CH₂ (ethoxycarbonyl) | ~4.2 | Quartet (q) |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, the ¹³C NMR spectrum of this compound would provide crucial information about the carbon framework. The spectrum is expected to show signals for the thiocarbonyl carbon (C=S), the carbonyl carbon (C=O), and the aliphatic carbons of the ethyl groups. The chemical shift of the thiocarbonyl carbon is typically found significantly downfield.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=S (thiocarbonyl) | ~200-210 |

| C=O (carbonyl) | ~160-170 |

| CH₂ (ethoxy) | ~60-65 |

| CH₂ (propionyl) | ~30-35 |

| CH₃ (ethoxy) | ~14-16 |

| CH₃ (propionyl) | ~10-12 |

Note: These are estimated values.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in elucidating the complete molecular structure. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between protons on adjacent carbons, for instance, within the two ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments in both ¹H and ¹³C NMR spectra. wikipedia.org For more complex structural details, HMBC (Heteronuclear Multiple Bond Correlation) could reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular puzzle.

Temperature Coefficient Studies of NH Chemical Shifts in Thioamides

The temperature coefficient of the NH chemical shift provides valuable information about the extent of hydrogen bonding. researchgate.netresearchgate.net In thioamides, the temperature coefficients of the NH proton chemical shifts are sensitive to the molecular environment. researchgate.netresearchgate.net For this compound, a study of the NH chemical shift as a function of temperature would indicate whether the NH proton is involved in intermolecular hydrogen bonding. In non-polar solvents, a small temperature coefficient (e.g., -1 to -4 ppb/K) would suggest the NH proton is relatively free or weakly hydrogen-bonded, while a larger negative value could indicate involvement in stronger intermolecular interactions or conformational changes. researchgate.netresearchgate.net In polar solvents like DMF, the effects in simple thioamides are typically uniform and around -6 ppb/K. researchgate.net The presence of a strong intramolecular hydrogen bond can also significantly influence this coefficient. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its key functional groups. Based on studies of related compounds like thiopropionamide (B1302760), the following vibrational modes are expected. niscpr.res.in

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H | Stretching | ~3300-3100 |

| C-H (aliphatic) | Stretching | ~3000-2850 |

| C=O (carbonyl) | Stretching | ~1720-1700 |

| C=S (thiocarbonyl) | Stretching | ~1200-1050 |

| C-N | Stretching | ~1400-1300 |

The precise positions of these bands can provide further structural information. For instance, the N-H stretching frequency can indicate the degree of hydrogen bonding.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the mass spectrum of this compound, a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern is also highly informative. Common fragmentation pathways for amides and thioamides involve cleavage of the C-N bond and the bonds adjacent to the carbonyl or thiocarbonyl group. For this compound, characteristic fragment ions would be expected from the loss of the ethoxy group, the ethyl group from the propionamide (B166681) moiety, and other neutral losses. Analysis of these fragments allows for the reconstruction of the molecular structure. While a specific fragmentation pattern is not available, general principles of mass spectrometry suggest that the molecule would fragment in a predictable manner upon ionization. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture. For a compound like this compound, direct analysis by GC-MS would depend on its volatility and thermal stability. If the compound exhibits insufficient volatility or tends to decompose at the high temperatures used in the GC inlet, derivatization would be necessary.

Derivatization chemically modifies the analyte to increase its volatility. A common strategy for compounds containing active hydrogen, such as the N-H group in an amide, is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) could be used to replace the acidic proton on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point and making the compound suitable for GC analysis.

Another relevant derivatization technique is ethoxycarbonylation, where a reactive group is treated with ethyl chloroformate. nih.govnih.gov While this compound already contains an ethoxycarbonyl group, this method is widely used to derivatize other functional groups, such as phenols or amines, to prepare them for GC-MS analysis. nih.gov The resulting derivative would exhibit a characteristic retention time in the gas chromatogram, allowing for its separation from other substances.

Electron-Impact Mass Spectrometry Fragmentation Patterns

In the mass spectrometer, following separation by GC, the derivatized or intact this compound molecule would be subjected to ionization, typically by electron impact (EI). EI is a high-energy ionization method that causes extensive and predictable fragmentation of the molecule. Analyzing these fragment ions is crucial for elucidating the compound's structure.

The fragmentation pattern of this compound can be predicted by considering the cleavage rules for its constituent functional groups: the thioamide and the ethoxycarbonyl moiety.

Expected Fragmentation Pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl (C=O) and thiocarbonyl (C=S) groups are prone to cleavage. This could lead to the loss of the ethoxy group (-OC2H5, m/z 45) or the entire ethoxycarbonyl group (-COOC2H5, m/z 73). Alpha-cleavage next to the thioamide nitrogen is also a common pathway in related molecules. libretexts.org

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

Cleavage of the Propionyl Group: Fragmentation of the propionyl chain (CH3CH2C=S) would likely result in the loss of an ethyl radical (-C2H5, m/z 29) or a methyl radical (-CH3, m/z 15).

A hypothetical table of major fragments for this compound (Molecular Weight: 175.24 g/mol ) is presented below.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Fragment Structure | Notes |

| 175 | [M]+• | [CH3CH2C(=S)NHC(=O)OC2H5]+• | Molecular Ion |

| 146 | [M - C2H5]+ | [CH3CH2C(=S)NHC(=O)O]+ | Loss of ethyl radical from ethoxy group |

| 130 | [M - OC2H5]+ | [CH3CH2C(=S)NHC(=O)]+ | Loss of ethoxy radical |

| 102 | [M - COOC2H5]+ | [CH3CH2C(=S)NH]+ | Loss of ethoxycarbonyl group |

| 73 | [COOC2H5]+ | [C(=O)OC2H5]+ | Ethoxycarbonyl cation |

| 59 | [C(=S)NH2]+ | [C(=S)NH2]+ | Thioamide fragment after rearrangement |

This table is predictive and based on general fragmentation rules. Actual experimental data would be required for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy of the Thiocarbonyl Chromophore

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.

In this compound, the primary chromophore is the thiocarbonyl group (C=S). Thiocarbonyl compounds are known to exhibit characteristic electronic transitions. The key transitions for the C=S group are:

n → π* transition: This involves the excitation of a non-bonding electron (from the lone pair on the sulfur atom) to an anti-bonding π* orbital. These transitions are typically weak and occur at longer wavelengths (in the visible region), often giving rise to the color of thio-compounds.

π → π* transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is much more intense and occurs at shorter wavelengths (in the UV region).

The presence of the adjacent carbonyl group and the nitrogen atom can influence the exact absorption maxima (λmax) through electronic effects. The solvent used for the analysis can also cause a shift in these absorption bands. A polar solvent might stabilize the ground state differently than the excited state, leading to a shift in λmax compared to a nonpolar solvent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required.

The process involves irradiating the crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate an electron density map of the molecule. From this map, the exact position of each atom (excluding hydrogen, which scatters X-rays too weakly) can be determined.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry around the carbonyl, thiocarbonyl, and amide centers.

Conformation: The dihedral angles throughout the molecule, revealing its preferred shape in the solid state. For instance, it would determine the planarity of the amide group and the orientation of the ethoxycarbonyl and thiopropionyl moieties relative to each other.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, identifying any hydrogen bonds (e.g., between the N-H group of one molecule and the C=O or C=S group of another) or other intermolecular forces that stabilize the crystal structure.

This data is invaluable for understanding the molecule's fundamental physical properties and steric and electronic characteristics.

Computational Chemistry and Theoretical Studies on N Ethoxycarbonyl Thiopropionamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular structures and properties. The optimization of the molecular geometry of N-(Ethoxycarbonyl)thiopropionamide would be the initial and crucial step in its theoretical characterization. This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure.

Basis Set Selection and Functional Application in DFT Studies

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energies of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur, a common and effective approach would involve the use of Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p) . The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially around the electronegative oxygen and sulfur atoms and the polar N-H bond.

The choice of the functional is equally critical. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice for organic molecules. Alternatively, other functionals like the M06-2X, which is known for its good performance in main-group thermochemistry and noncovalent interactions, could also be employed to provide a comparative analysis.

Prediction of Dihedral Angles and Conformational Preferences

A potential energy surface scan, where specific dihedral angles are systematically varied and the energy is calculated at each step, would reveal the most stable conformers. The results of such a scan would identify the low-energy conformations and the energy barriers between them. This information is vital for understanding the molecule's flexibility and how it might interact with other molecules.

Electronic Structure Analysis

Following the geometry optimization, a thorough analysis of the electronic structure of this compound would provide insights into its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energies of the HOMO and LUMO would be calculated for the optimized geometry of this compound. The distribution of these orbitals across the molecule would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on atoms with lone pairs, such as the sulfur and oxygen atoms, while the LUMO might be distributed over the carbonyl and thiocarbonyl groups.

Energy Gap and Its Correlation with Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. The calculated energy gap for this compound would provide a quantitative measure of its expected reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms due to their high electronegativity and lone pairs. In contrast, the hydrogen atom of the N-H group and the regions around the carbonyl and thiocarbonyl carbons would likely exhibit positive potential. This visual tool is invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding.

Global Chemical Reactivity Descriptors

Theoretical studies utilize quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the global chemical reactivity descriptors of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the chemical behavior and stability of the compound.

Ionization Potential and Electron Affinity

The ionization potential (I), the energy required to remove an electron, and the electron affinity (A), the energy released when an electron is acquired, are fundamental electronic properties. They can be approximated through Koopman's theorem, where I ≈ -EHOMO and A ≈ -ELUMO. These values are crucial for understanding the molecule's tendency to undergo oxidation or reduction. Without specific calculations for this compound, no data can be presented.

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, softness (σ), are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, indicating higher stability and lower reactivity, while soft molecules have a small gap, suggesting higher polarizability and greater reactivity. These parameters are calculated using the formulas η = (I - A) / 2 and σ = 1/η. The absence of HOMO and LUMO energy values for this compound precludes the calculation and reporting of its hardness and softness.

Intramolecular and Intermolecular Interactions

Computational methods are essential for analyzing the complex network of forces within and between molecules. These interactions dictate the compound's physical properties and its behavior in different environments.

Analysis of Hydrogen Bonding Networks

This compound possesses potential hydrogen bond donors (the N-H group) and acceptors (the carbonyl and thiocarbonyl groups). A computational analysis would identify and characterize the geometry and energy of intramolecular and intermolecular hydrogen bonds, which are critical for determining its crystal structure and aggregation behavior. No such analysis has been published for this molecule.

Conformational Analysis and Energy Minima

The flexibility of the ethyl and propionyl chains allows this compound to exist in various conformations. A conformational analysis would involve scanning the potential energy surface to identify stable conformers and determine their relative energies and populations. This information is vital for understanding its three-dimensional structure and how it might interact with other molecules. This specific information is not available in the current body of scientific literature.

Spectroscopic Property Prediction via Computational Methods

Computational models can predict spectroscopic data (e.g., NMR, IR, UV-Vis) with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. However, no published studies have reported the computationally predicted spectra for this compound.

Applications of N Ethoxycarbonyl Thiopropionamide in Advanced Organic Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The N-acylthioamide functionality within N-(Ethoxycarbonyl)thiopropionamide is a powerful precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. This is primarily due to the enhanced nucleophilicity of the sulfur atom and the susceptibility of the thiocarbonyl carbon to nucleophilic attack, followed by cyclization.

One of the most prominent applications of thioamides is in the Hantzsch thiazole (B1198619) synthesis . researchgate.netsynarchive.com In a plausible reaction, this compound could react with an α-haloketone. The reaction would likely proceed via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford a substituted thiazole. The ethyl propionate (B1217596) side chain would remain as a substituent on the final thiazole ring, offering a handle for further functionalization.

Similarly, this compound could serve as a precursor for 1,3,4-thiadiazoles . The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves the cyclization of N-acylthiosemicarbazides. mdpi.comnih.govjrespharm.com While not a direct reaction of this compound itself, its synthesis from ethyl chloroformate and thiopropionamide (B1302760), followed by reaction with hydrazine, would generate a suitable precursor for thiadiazole formation. The subsequent cyclization, typically promoted by a dehydrating agent, would yield the desired thiadiazole ring.

The following table illustrates the potential of this compound in the synthesis of these important heterocyclic scaffolds.

| Heterocycle | General Reaction Scheme | Potential Product from this compound Derivative |

| Thiazole | N-Acylthioamide + α-Haloketone | Ethyl 2-(substituted)-4-methylthiazole-5-carboxylate |

| 1,3,4-Thiadiazole | N-Acylthiosemicarbazide + Dehydrating Agent | Ethyl 3-(5-substituted-1,3,4-thiadiazol-2-yl)propanoate |

Utilization in Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules. The bifunctional nature of this compound makes it an intriguing candidate for the design of novel MCRs.

Although direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not documented, its constituent functional groups suggest potential for such applications. For instance, the thioamide moiety could potentially act as the "acid component" in a modified Ugi-type reaction, where the initial adduct of an aldehyde, amine, and isocyanide is intercepted by the thioamide. This would lead to the formation of a highly functionalized peptide-like scaffold incorporating the thiopropionamide backbone.

The development of new MCRs is an active area of research, and the unique combination of a thioamide and an ester in this compound could be exploited to create novel molecular diversity. The following table outlines a hypothetical MCR involving an N-acylthioamide.

| Multicomponent Reaction | Reactants | Plausible Product Scaffold |

| Hypothetical Thio-Ugi Type Reaction | Aldehyde, Amine, Isocyanide, this compound | α-Acylamino-N-(ethoxycarbonylpropanoyl)carboxamide |

Asymmetric Synthesis Applications

The field of asymmetric synthesis strives to produce enantiomerically pure compounds, a critical requirement for many pharmaceuticals and biologically active molecules. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

While this compound itself is not chiral, it can be derivatized to create chiral auxiliaries or can be used in reactions employing a chiral catalyst. The thioamide functionality is known to coordinate with metal centers, making it a suitable handle for chiral metal catalysts to direct a stereoselective transformation on the propionate chain.

Furthermore, the concept of N-to-S acyl transfer in cysteine-derived oxazolidinones provides a template for how N-acylthioamides can be involved in asymmetric synthesis. nih.govdigitellinc.com A chiral version of this compound, for instance, derived from a chiral amino acid, could be used to control the stereochemistry of alkylation or aldol (B89426) reactions at the α-carbon of the propionyl group. Subsequent cleavage of the chiral auxiliary would yield an enantiomerically enriched propionate derivative.

The table below presents a conceptual application of a chiral N-acylthioamide in asymmetric synthesis.

| Asymmetric Reaction | Key Principle | Potential Enantiomerically Enriched Product |

| Asymmetric Alkylation | Use of a chiral N-acylthioamide auxiliary to direct the approach of an electrophile. | (R)- or (S)-Ethyl 2-alkylpropanoate |

| Chiral Catalyst-Mediated Reaction | Coordination of a chiral metal catalyst to the thioamide to control a reaction on the propionate moiety. | Enantiomerically enriched functionalized propionate derivative |

Derivatization for Functional Material Precursors

Functional materials, such as conductive polymers and dyes, often incorporate heteroaromatic and conjugated systems. The ability of this compound to serve as a precursor for heterocycles like thiazoles and thiadiazoles makes it a potential starting point for the synthesis of such materials.

Thiazole-containing polymers are known to exhibit interesting electronic and optical properties. By polymerizing thiazole monomers derived from this compound, it may be possible to create novel conductive or light-emitting materials. The ethoxycarbonyl group could be further modified to tune the material's properties, such as solubility or self-assembly characteristics.

Similarly, the synthesis of azo dyes often involves the coupling of a diazonium salt with an electron-rich coupling component. Heterocycles derived from this compound could act as such coupling components, leading to the formation of novel dyes with potentially interesting photophysical properties.

The following table outlines the potential derivatization of this compound for the creation of functional material precursors.

| Functional Material | Synthetic Strategy | Potential Precursor/Monomer |

| Conductive Polymer | Polymerization of thiazole monomers | Ethyl 2,2'-(poly-thiazole)-5-carboxylate |

| Functional Dye | Azo coupling with a thiazole derivative | Azo-substituted ethyl thiazole-5-carboxylate |

Synthetic Pathways to Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often relies on the use of versatile and readily available building blocks. The functional group handles present in this compound and its derivatives provide multiple avenues for elaboration into more complex structures.

For example, the thiazole and thiadiazole rings formed from this compound can be found in a variety of biologically active molecules. The ability to introduce these heterocycles with a functionalizable propionate side chain offers a strategic advantage in total synthesis.

Furthermore, the thioamide and ester functionalities can be selectively manipulated. For instance, the thioamide can be reduced to an amine, while the ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol. This orthogonality allows for a stepwise construction of complex molecular frameworks, including macrocycles. nih.govmdpi.comnih.gov The synthesis of macrocyclic peptides, for instance, could potentially involve the use of amino acid derivatives of this compound, where the thioamide provides a key structural element or a site for selective modification. nih.govresearchgate.net

The table below summarizes the potential transformations of this compound for the synthesis of complex molecules.

| Transformation | Reagents/Conditions | Resulting Functional Group | Application |

| Thioamide Reduction | e.g., Raney Nickel | Amine | Introduction of a basic nitrogen center |

| Ester Hydrolysis | Acid or Base | Carboxylic Acid | Formation of amides, esters, etc. |

| Ester Reduction | e.g., LiAlH4 | Alcohol | Further oxidation or etherification |

| Heterocycle Formation | See Section 6.1 | Thiazole, Thiadiazole | Core structures of bioactive molecules |

Q & A

Basic Research Questions

Q. What methods are effective for synthesizing N-(Ethoxycarbonyl)thiopropionamide with high purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thioamides are often prepared using Lawesson’s reagent or nitroalkanes as thioacyl equivalents . Key steps include:

- Thioacylation: Reacting a primary amine with a thioacyl donor (e.g., ethyl thiooxamate derivatives) under inert conditions.

- Ethoxycarbonyl Protection: Introducing the ethoxycarbonyl group via carbamate-forming reactions, typically in anhydrous solvents like THF or DCM.

- Purification: Column chromatography or recrystallization to achieve >98% purity (as per TCI America’s standards) .

- Critical Data Gap: No melting point or decomposition temperature is reported for this compound, requiring researchers to characterize these properties experimentally .

Q. How should researchers handle and store this compound to prevent degradation?

- Safety Protocol:

- Storage: Seal containers and store at 2–8°C in a refrigerator, away from oxidizers .

- Handling: Use local exhaust ventilation, protective gloves (nitrile), and safety goggles to avoid inhalation or skin contact. Degradation products are undefined, necessitating periodic SDS updates for long-term storage .

Advanced Research Questions

Q. What structural deviations in the thioamide plane are observed in this compound, and how do they compare to related derivatives?

- Structural Analysis: X-ray crystallography of analogous compounds (e.g., N-(Phenylsulfonyl)thiopropionamide) reveals deviations from the planar thioamide geometry due to steric hindrance from substituents. Key parameters include:

- Bond Angles: S–C–N angles deviate by 3–5° from ideal trigonal geometry.

- Torsional Strain: Ethoxycarbonyl groups induce non-planar conformations, affecting resonance stabilization .

- Implications: These deviations influence reactivity, such as reduced nucleophilicity at the sulfur atom, impacting applications in peptide synthesis .

Q. How can this compound be utilized as a fluorescence-quenching probe in protein dynamics studies?

- Methodology:

- Labeling: Incorporate the thioamide into peptides via solid-phase synthesis, replacing carbonyl groups with thioamide bonds at specific positions .

- Quenching Mechanism: The thioamide’s electron-deficient sulfur atom quenches tryptophan fluorescence upon conformational changes, monitored via time-resolved spectroscopy.

- Validation: Compare quenching efficiency with control peptides lacking thioamides, using Förster resonance energy transfer (FRET) or circular dichroism (CD) .

- Challenge: Thioamides may alter peptide folding kinetics, requiring MD simulations to decouple structural effects from quenching artifacts .

Q. What contradictions exist in reported synthetic yields for thioamide derivatives, and how can they be resolved?

- Data Contradictions: Yields for thioamide syntheses vary widely (30–85%) depending on:

- Reagent Purity: Lawesson’s reagent often contains oxidative byproducts, requiring pre-purification.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- Resolution Strategy:

- Optimization: Use design of experiments (DoE) to test solvent/reagent ratios and reaction times.

- Analytical Validation: Employ HPLC-MS to quantify byproducts (e.g., disulfides or over-oxidized species) and adjust conditions accordingly .

Key Research Challenges

- Characterization Deficits: Absence of thermochemical data (e.g., melting point, log P) complicates computational modeling. Researchers must prioritize differential scanning calorimetry (DSC) and HPLC-based log P measurements .

- Biological Applications: While thioamides are promising for peptide engineering, their metabolic stability in vivo remains unstudied, requiring collaboration with pharmacokinetics labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.